In terms of classification, Deflazacort Impurity C falls under the category of pharmaceutical impurities, which are defined as unintended compounds found in drug products. These impurities can arise from raw materials, intermediates, or degradation products and must be carefully characterized to ensure compliance with regulatory standards.
The synthesis of Deflazacort Impurity C typically involves multi-step organic reactions that may include oxidation, reduction, and hydrolysis processes. The specific pathways leading to the formation of this impurity are not fully characterized but are believed to involve the breakdown or modification of deflazacort's molecular structure during its synthesis.
The synthesis may utilize various reagents and conditions that influence the yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the formation of impurities throughout the synthesis process .
Deflazacort Impurity C has a complex molecular structure that can be inferred from its relationship to deflazacort. While specific structural details may not be widely published, it is essential to analyze its molecular formula and potential stereochemistry based on known metabolites of deflazacort.
The molecular formula for deflazacort is C25H31NO6, indicating a significant degree of complexity in its structure. The structural variations leading to impurity formation often involve alterations at specific functional groups within this framework .
Deflazacort Impurity C can form through various chemical reactions that occur during the synthesis or degradation of deflazacort. These reactions may include hydrolysis, oxidation, or rearrangement processes that alter the original compound's structure.
Understanding these reactions requires detailed kinetic studies and mechanistic investigations to elucidate how environmental factors such as pH, temperature, and light exposure may influence impurity formation. The identification of these pathways is critical for improving synthesis protocols and minimizing impurity levels in pharmaceutical products.
Deflazacort itself acts primarily through its conversion into active metabolites in vivo, which exert anti-inflammatory effects by modulating immune responses. The mechanism by which Deflazacort Impurity C affects this process remains less understood but could potentially interfere with the pharmacodynamics of deflazacort.
Research into related metabolites suggests that impurities may alter bioavailability or efficacy by competing with active forms for metabolic pathways or receptor sites. Further studies are necessary to clarify these interactions and their implications for therapeutic outcomes .
The chemical properties would include reactivity with various functional groups present in biological systems or during pharmaceutical formulation processes. Stability studies under different conditions (light, temperature) are essential for understanding how this impurity behaves over time .
While Deflazacort Impurity C does not have direct therapeutic applications, its study is crucial for quality control in pharmaceutical manufacturing. Understanding its formation helps ensure that drug products meet safety standards and regulatory requirements. Additionally, insights gained from studying this impurity can inform better practices in drug formulation and development processes.
Deflazacort Impurity C belongs to the pregnane steroidal framework, featuring a fused oxazole ring at the C17 position—a hallmark of deflazacort derivatives. Its systematic name, 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate, reflects its tetracyclic backbone and stereochemical complexity [2] [4]. The molecular formula is C27H33NO7 (molecular weight: 483.55 g/mol), distinguishing it from the parent drug (C25H31NO6) through two acetyl groups at C11 and C21 [1] [3]. Key structural features include:
Table 1: Molecular Properties of Deflazacort Impurity C
Property | Specification |
---|---|
CAS Registry Number | 710951-92-1 |
Molecular Formula | C27H33NO7 |
Molecular Weight | 483.55 g/mol |
IUPAC Name | 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate |
Key Stereocenters | 11β-hydroxy, 16β-methyloxazole |
This impurity’s structure aligns with intermediates formed during deflazacort synthesis, particularly through over-acetylation at C11 [3] [6].
Deflazacort Impurity C emerges during late-stage acetylation in the deflazacort manufacturing process. The parent drug’s synthesis involves:
It is classified as a process-related impurity (not a degradation product), necessitating control during purification. The bis-acetylated structure reduces polarity relative to deflazacort, enabling separation via reversed-phase HPLC or chromatographic purification [4]. Regulatory guidelines (ICH Q3A) mandate its identification threshold at 0.10% in deflazacort drug substance.
Deflazacort Impurity C is rigorously monitored in regulatory submissions due to its potential impact on drug efficacy and safety. Key considerations include:
Analytical Characterization
DMF and ANDA Compliance
Table 2: Regulatory Applications of Deflazacort Impurity C
Application Context | Requirement | Source |
---|---|---|
ANDA/DMF Filing | Identification threshold: ≤0.10% | ICH Q3A |
USP Reference Standards | Purity: ≥95% by HPLC | Sigma-Aldrich [8] |
GDUFA III Early Assessment | DMF review 6 months pre-ANDA submission | FDA Guidance [5] |
Stability Studies | Monitoring levels in accelerated/real-time tests | SynZeal [3] |
Suppliers like BOC Sciences and Simson Pharma offer GMP-grade Impurity C to support method validation and filing completeness [1] [2] [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6